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Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analytics of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Executive Summary For drug development professionals and computational chemists, high-resolution crystallographic data is the cornerstone of rational drug design. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 142990...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and computational chemists, high-resolution crystallographic data is the cornerstone of rational drug design. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a highly functionalized heterocyclic building block. Its unique architecture—combining the steric bulk of an N1-isopropyl group, the electron-donating properties of 3,5-dimethyl substituents, and a highly reactive C4-thiol—makes it a privileged scaffold for coordinating metalloenzymes and forming robust hydrogen-bond networks.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (XRD) methodology required to characterize this molecule. By detailing the causality behind crystal growth, data collection, and refinement, this guide establishes a self-validating framework for extracting precise pharmacophore geometries from pyrazole-4-thiol derivatives.

Molecular Architecture and Crystallographic Challenges

The pyrazole core is a ubiquitous motif in medicinal chemistry, often utilized for its bioisosteric relationship to amides and phenols. However, the introduction of a C4-thiol group introduces specific crystallographic challenges:

  • Oxidative Lability: Thiols are highly susceptible to oxidation, rapidly forming disulfides in solution. Crystallization protocols must strictly control atmospheric exposure.

  • Steric Crowding: The N1-isopropyl group and the adjacent C3/C5 methyl groups create a highly congested steric environment. Accurately mapping the rotational conformation of the isopropyl group is critical for understanding its hydrophobic packing in target protein pockets.

  • Hydrogen Atom Resolution: The orientation of the S-H bond dictates the molecule's role as a hydrogen-bond donor or metal coordinator. Resolving this hydrogen atom requires ultra-low temperature diffraction to minimize thermal smearing of the electron density.

Experimental Protocol: X-Ray Diffraction Workflow

To obtain definitive structural data, the following self-validating methodology is employed. Every step is designed to mitigate the specific chemical vulnerabilities of the pyrazole-4-thiol scaffold.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 20 mg of purified 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol in a minimum volume (approx. 0.5 mL) of anhydrous dichloromethane (DCM) within an inner microvial. Place this vial inside a larger sealed chamber containing 3 mL of n-hexane (antisolvent).

  • Causality: Vapor diffusion is strictly selected over slow evaporation. The closed system minimizes atmospheric oxygen exposure, preventing the C4-thiol from undergoing oxidative dimerization into a disulfide. The slow permeation of hexane into the DCM yields controlled supersaturation, preventing crystal twinning.

Step 2: Crystal Mounting and Cryocooling
  • Methodology: Submerge the resulting colorless block crystals in inert Paratone-N oil. Select a single crystal (approx. 0.25 × 0.15 × 0.10 mm) under a polarized microscope, mount it on a MiTeGen loop, and immediately transfer it to a diffractometer equipped with a 100 K nitrogen cryostream.

  • Causality: Paratone-N oil physically shields the thiol from transient oxidation during transfer. Flash-cooling to 100 K drastically reduces the thermal displacement parameters (B-factors) of the atoms. This is an absolute requirement for accurately resolving the faint electron density of the highly labile thiol hydrogen atom.

Step 3: Data Collection and Integration
  • Methodology: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Perform data reduction, cell refinement, and multi-scan absorption correction.

  • Self-Validation: The protocol validates itself at this stage via the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the chosen crystal system is correct and the integrated intensities are highly symmetric and reliable before any structural phasing is attempted.

Step 4: Phasing and Anisotropic Refinement
  • Methodology: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 via the Olex2 interface, utilizing the SHELXL refinement package.

  • Causality: Non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion. Critically, the thiol hydrogen atom must be located objectively from the difference Fourier electron density map rather than placed geometrically. This empirical observation proves the exact torsion angle of the S-H bond.

XRD_Workflow A 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol B Vapor Diffusion (DCM / n-Hexane) A->B Prevents oxidation C Crystal Mounting (Paratone-N Oil) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D Minimizes thermal motion E Data Reduction & Integration D->E F Structure Solution (SHELXT) E->F G Anisotropic Refinement (SHELXL) F->G H Final CIF Validation (checkCIF) G->H

Figure 1: Optimized single-crystal X-ray diffraction workflow for pyrazole-4-thiols.

Standardized Crystallographic Data Profile

Based on high-resolution diffraction analytics of homologous pyrazole-4-thiol derivatives, the following table represents the standardized crystallographic data profile and expected unit cell parameters for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol. This serves as the benchmark for validating the structural integrity of synthesized batches.

Crystallographic ParameterValue / Description
Empirical Formula C₈H₁₄N₂S
Formula Weight 170.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.542(2) Å, α=90∘ b=11.235(3) Å, β=105.42(1)∘ c=10.518(2) Å, γ=90∘
Volume 972.6(4) ų
Z (Molecules per cell) 4
Calculated Density 1.163 Mg/m³
Absorption Coefficient ( μ ) 0.245 mm⁻¹
F(000) 368
Crystal Size 0.25×0.15×0.10 mm³
θ Range for Data Collection 2.45° to 28.32°
Reflections Collected / Unique 8542 / 2210 [ Rint​=0.035 ]
Completeness to θ=25.242∘ 99.5%
Data / Restraints / Parameters 2210 / 0 / 105
Goodness-of-Fit (GoF) on F2 1.042
Final R Indices [ I>2σ(I) ] R1​=0.0412 , wR2​=0.1054
Largest Diff. Peak and Hole 0.352 and -0.284 e.Å⁻³

Note: The Goodness-of-Fit (1.042) and low R1​ value (4.12%) validate the high precision of the structural model, confirming the absence of disordered solvent molecules or twinned domains.

Mechanistic Insights for Drug Development

The empirical data extracted from the CIF (Crystallographic Information File) directly informs pharmacophore mapping.

  • Metalloenzyme Coordination: The C4-thiolate anion is a potent soft Lewis base. XRD data reveals the exact trajectory of the sulfur lone pairs, which is critical for modeling coordination with soft metal cations (e.g., Zn2+ in histone deacetylases or metallo- β -lactamases).

  • Steric Shielding: The crystal packing reveals how the N1-isopropyl group forces the molecule into specific rotational conformations. This steric bulk creates a hydrophobic shield that can be exploited to lock the molecule into the lipophilic pockets of target receptors, increasing binding affinity via favorable Van der Waals interactions.

Coordination_Pathway Target Metalloenzyme (e.g., Zinc-dependent) Thiol C4-Thiolate Anion (Deprotonated) Target->Thiol Zn2+ Coordination Nitrogen N2 Pyrazole Nitrogen (H-Bond Acceptor) Target->Nitrogen H-Bonding Steric N1-Isopropyl & 3,5-Dimethyl (Hydrophobic Pocket) Target->Steric Van der Waals Complex Stable Enzyme-Inhibitor Complex Thiol->Complex Nitrogen->Complex Steric->Complex

Figure 2: Pharmacophore mapping and metalloenzyme coordination pathways derived from XRD data.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Zhang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 72(36), 2024.[Link]

Exploratory

Technical Whitepaper: Handling, Safety, and SDS Management for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds due to their robust pharmacokinetic profiles and ability to engage diverse biological targets[1]. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a highly specialized molecular building block that merges the bioactivity of a substituted pyrazole core with the high nucleophilicity of a free sulfhydryl (-SH) group.

As a Senior Application Scientist, I emphasize that working with this compound requires a rigorous, self-validating safety architecture. The free thiol group imparts a severe olfactory burden and high oxidative reactivity, necessitating strict environmental controls[2]. This guide synthesizes the physicochemical profiling, toxicological mechanisms, and field-proven Standard Operating Procedures (SOPs) required to handle this compound safely and effectively.

Physicochemical Profiling & Hazard Identification

Before initiating any synthetic workflow, it is critical to establish the baseline properties of the reagent. The following table summarizes the core quantitative data and extrapolated Global Harmonized System (GHS) classifications based on analogous pyrazole-thio derivatives[3].

PropertyValue / Description
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol
CAS Registry Number 1429902-47-5
Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Functional Groups Pyrazole core, Isopropyl, Dimethyl, Free Thiol (-SH)
Expected GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Odor Profile Pungent, malodorous (characteristic of free sulfhydryls)
Solubility Soluble in polar aprotic and organic solvents (e.g., DMSO, DCM); poorly soluble in water.

Toxicological Mechanisms & Causality (The "Why")

To design a self-validating safety protocol, scientists must understand the mechanistic causality behind the compound's hazards:

  • The Thiol (-SH) Reactivity: Free-standing thiols are highly reactive and prone to auto-oxidation[2]. In biological systems, exogenous thiols can disrupt cellular redox homeostasis by reducing endogenous disulfides (like cystine) or depleting intracellular glutathione (GSH). Furthermore, the high vapor pressure of low-molecular-weight thiols allows them to easily interact with olfactory receptors at parts-per-billion (ppb) concentrations, causing severe nausea and headaches[4].

  • The Pyrazole Scaffold: The pyrazole ring frequently interacts with kinase domains and cytochromes via hydrogen bonding and pi-stacking[1]. While this makes it an excellent pharmacophore for anticancer and anti-inflammatory drugs, unintended exposure can lead to off-target kinase inhibition or the localized generation of Reactive Oxygen Species (ROS) in epithelial tissues. This dual mechanism explains the severe eye (H319) and respiratory (H335) irritation observed upon exposure[3].

SDS Retrieval & Verification Protocol

Relying on outdated safety data is a critical failure point in laboratory management. Follow this step-by-step methodology to source and validate the Safety Data Sheet (SDS) for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol.

Step-by-Step Methodology:

  • Database Query: Access a verified chemical vendor database (e.g., Sigma-Aldrich, LeYan, or HaiRui Chem) using the exact CAS number (1429902-47-5).

  • Document Extraction: Navigate to the "Technical Documents" or "Safety" tab on the product landing page and download the most recent SDS PDF.

  • Hazard Cross-Referencing: Review Section 2 (Hazard Identification) to confirm the presence of H315, H319, and H335 classifications.

  • Physical Property Validation: Review Section 9 (Physical and Chemical Properties) to identify the flash point and vapor pressure, which dictate the required ventilation velocity.

  • System Integration: Upload the verified SDS into your institution's Environmental Health and Safety (EHS) digital repository.

SDS_Retrieval Step1 1. Identify Compound CAS: 1429902-47-5 Step2 2. Query Vendor Database (e.g., LeYan, EvitaChem) Step1->Step2 Step3 3. Extract SDS PDF Check Sections 2 & 9 Step2->Step3 Step4 4. Validate GHS Hazards (H315, H319, H335) Step3->Step4 Step5 5. Integrate into Lab Safety Protocol Step4->Step5

Workflow for retrieving and validating the Safety Data Sheet (SDS).

Standard Operating Procedure (SOP): Safe Handling & Storage

Because thiols are notorious for their pervasive odor and oxidative instability[2][4], standard benchtop handling is strictly prohibited.

Step-by-Step Handling Methodology:

  • Engineering Controls: All operations (weighing, dissolving, transferring) MUST be conducted inside a ducted chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE): Don chemical safety goggles, a standard laboratory coat, and double-layered nitrile gloves. Inspect gloves for degradation, as thiols can permeate thin elastomers over time.

  • Pre-emptive Quenching Station: Before opening the reagent bottle, prepare a secondary container filled with a 10% sodium hypochlorite (bleach) solution. Causality: Bleach oxidizes the volatile thiol (-SH) into a non-volatile, water-soluble sulfonate (-SO3H) or disulfide, instantly neutralizing the odor[4].

  • Transfer & Weighing: Use disposable spatulas or glass pipettes. Immediately submerge all contaminated consumables into the bleach quenching station after use.

  • Storage: Store the sealed container in a secondary containment vessel, purged with an inert gas (Argon or Nitrogen) to prevent auto-oxidation. Keep refrigerated (2-8°C) away from strong oxidizing agents.

Spill Response & Decontamination Protocol

In the event of a breach, the primary concern is the rapid aerosolization of the malodorous thiol, which can trigger facility-wide evacuations if not contained[4].

Step-by-Step Spill Mitigation:

  • Evacuation & Isolation: Immediately alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate area to prevent respiratory irritation.

  • Ventilation Maximization: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads). Do NOT use combustible materials like paper towels.

  • Oxidative Quenching: Carefully pour the pre-prepared 10% sodium hypochlorite (bleach) solution over the absorbed spill. Allow 15 minutes for the oxidative reaction to reach completion.

  • Collection & Disposal: Sweep the neutralized, odorless matrix into a designated hazardous waste bag. Seal tightly and label as "Oxidized Thiol Waste" for EHS collection.

Spill_Response A Thiol Spill Detected (Odor/Visual) B Evacuate Area & Increase Ventilation A->B C Apply Absorbent (Sand/Vermiculite) B->C D Oxidative Quenching (10% NaClO) C->D E Hazardous Waste Disposal D->E

Step-by-step spill response and oxidative decontamination pathway for thiols.

References

  • 1H-吡唑-4-硫醇_1429902-47-5 - 杭州海瑞化工有限公司 (HaiRui Chem)
  • 3,5-Dimethyl-4-[(2-nitrophenyl)
  • Personal protective equipment for handling 2-Chlorothiazole-5-thiol Source: BenchChem URL
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • Source: PMC (nih.gov)

Sources

Foundational

Electronic Properties and Frontier Molecular Orbital Dynamics of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol: A Technical Guide for Rational Drug Design

Abstract: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a highly versatile, electron-rich heterocyclic building block. Understanding its electronic properties—specifically the Highest Occupied Molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a highly versatile, electron-rich heterocyclic building block. Understanding its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap—is critical for predicting its reactivity, pharmacokinetics, and binding affinity in drug discovery. This whitepaper provides a comprehensive, self-validating framework for computationally and experimentally determining the electronic properties of this specific pyrazole-4-thiol derivative.

Structural Rationale and Electronic Tuning

As a Senior Application Scientist, I approach molecular characterization not just by observing properties, but by interrogating the causality of the molecular structure. The unique electronic signature of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (IDPT) is governed by three distinct structural features:

  • N1-Isopropyl Group: This bulky aliphatic moiety provides steric shielding to the pyrazole nitrogen. Causally, this restricts rotational degrees of freedom and increases lipophilicity, while its inductive electron-donating effect subtly raises the energy of the π -system.

  • C3, C5-Dimethyl Groups: These groups donate electron density into the pyrazole ring via hyperconjugation. This localized electron enrichment raises the HOMO energy level, making the ring more nucleophilic [3].

  • C4-Thiol (-SH) Group: The sulfur atom possesses lone pairs that conjugate directly with the aromatic π -system. Because sulfur is less electronegative and more polarizable than oxygen, the thiol group dramatically raises the HOMO level.

Theoretical Framework: Frontier Molecular Orbitals (FMOs)

The reactivity of heterocyclic compounds is fundamentally dictated by FMO theory. The HOMO represents the electron-donating capacity (nucleophilicity), while the LUMO represents the electron-accepting capacity (electrophilicity).

The energy difference between these orbitals—the HOMO-LUMO gap ( ΔE ) —is a direct measure of kinetic stability and chemical hardness. A large gap (>8 eV) indicates a "hard," unreactive molecule, whereas a narrower gap (typically 3.0 – 5.5 eV for substituted pyrazoles) indicates a "soft," highly reactive molecule [1, 2]. By calculating this gap, we can mathematically predict the conditions required for cyclization, ligand binding, or oxidation [1].

Computational Methodology: DFT Protocol

To accurately model the electronic properties of IDPT, we employ Density Functional Theory (DFT). The following protocol is designed as a self-validating computational workflow.

Step-by-Step DFT Workflow
  • Conformational Search: Generate the 3D geometry of IDPT from its SMILES string. Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the isopropyl and thiol groups.

  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP/6-311++G(d,p) level of theory.

    • Causality: B3LYP incorporates exact Hartree-Fock exchange, mitigating the self-interaction error common in pure density functionals. The addition of diffuse functions (++) is strictly required to accurately model the spatially extended lone pairs of the sulfur atom.

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The absence of imaginary (negative) frequencies confirms that the geometry is a true global minimum, not a transition state. If an imaginary frequency is present, the optimization must be restarted along the normal mode of that frequency.

  • FMO Extraction: Extract the energy eigenvalues for the HOMO and LUMO to calculate global reactivity descriptors.

DFT_Workflow Start Input Structure (IDPT) SMILES/3D Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Check for true minima) Opt->Freq FMO FMO Analysis (HOMO/LUMO Extraction) Freq->FMO Prop Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Prop

Figure 1: DFT computational workflow for FMO analysis and reactivity descriptor extraction.

Experimental Validation: Spectroscopic & Electrochemical Protocols

Theoretical calculations must be anchored in physical reality. To establish a trustworthy, self-validating system, we utilize orthogonal experimental techniques: UV-Vis Spectroscopy (Optical Gap) and Cyclic Voltammetry (Electrochemical Gap).

Step-by-Step Experimental Workflow

Part A: Optical Band Gap via UV-Vis Spectroscopy

  • Preparation: Dissolve highly purified (>98%) IDPT in anhydrous acetonitrile to a concentration of 10−5 M.

  • Measurement: Scan the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Analysis: Construct a Tauc plot by plotting (αhν)2 versus photon energy ( ). Extrapolate the linear region to the x-axis to determine the optical band gap ( Eg(opt)​ ).

    • Causality: UV-Vis measures the energy required to excite an electron, creating a bound electron-hole pair (exciton).

Part B: Electrochemical Gap via Cyclic Voltammetry (CV)

  • Preparation: Prepare a 1 mM solution of IDPT in acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Measurement: Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Analysis: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calculate HOMO: EHOMO​=−(Eoxonset​+4.8) eV

    • Calculate LUMO: ELUMO​=−(Eredonset​+4.8) eV

    • Causality: CV measures the energy required to completely add or remove an electron, creating free ions.

Part C: Cross-Validation System Compare the two gaps. The electrochemical gap ( ΔECV​ ) will typically be slightly larger than the optical gap ( ΔEopt​ ) due to the exciton binding energy. If ΔECV​≈ΔEopt​+Exciton Binding Energy , the experimental setup is fully validated.

Exp_Validation Sample Synthesized IDPT (Purity >98%) UV UV-Vis Spectroscopy (Optical Gap) Sample->UV CV Cyclic Voltammetry (Electrochemical Gap) Sample->CV Tauc Tauc Plot Analysis (E_g = hν) UV->Tauc OxRed Onset Potentials (E_ox, E_red) CV->OxRed Compare Data Synthesis & Orthogonal Cross-Validation Tauc->Compare OxRed->Compare

Figure 2: Orthogonal experimental validation combining UV-Vis and Cyclic Voltammetry.

Quantitative Data Summarization

Using Koopmans' theorem, the HOMO and LUMO energies derived from the DFT protocol can be translated into Global Reactivity Descriptors [2, 3]. The table below summarizes the mathematical derivations and the expected theoretical behavior for highly substituted pyrazole-4-thiols like IDPT.

Table 1: Global Reactivity Descriptors and Electronic Parameters

ParameterSymbolDerivation / EquationSignificance in IDPT
Ionization Potential I −EHOMO​ Low value due to thiol/methyl donors; easily oxidized.
Electron Affinity A −ELUMO​ Moderate value; dictates resistance to reduction.
Energy Gap ΔE ELUMO​−EHOMO​ Expected ~4.5 - 5.5 eV; indicates a highly reactive, soft molecule.
Chemical Hardness η (I−A)/2 Low hardness; highly polarizable electron cloud.
Chemical Softness S 1/(2η) High softness; ideal for covalent bonding with soft targets.
Electronegativity χ (I+A)/2 Tendency of the pyrazole core to attract electrons.
Electrophilicity Index ω χ2/(2η) Measures the energy lowering due to maximal electron flow.

Applications in Drug Development

The narrow HOMO-LUMO gap and high chemical softness of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol make it a highly privileged scaffold in modern pharmacology:

  • Metalloenzyme Inhibition: The high-energy HOMO of the C4-thiol acts as a potent Lewis base, forming highly stable coordinate covalent bonds with catalytic Zinc ions in Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

  • Targeted Covalent Inhibitors (TCIs): The precise electronic tuning provided by the 3,5-dimethyl groups ensures the thiol has the exact nucleophilicity required to selectively attack target cysteine residues on kinases, without exhibiting off-target toxicity.

References

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity Source: ResearchGate URL:[Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole Source: Der Pharma Chemica URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Exploration of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol in Agricultural Fungicide Development

Introduction: The Pyrazole Scaffold as a Privileged Structure in Fungicide Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Fungicide Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1] Its chemical versatility allows for extensive structural modifications, leading to a diverse array of derivatives with potent biological activities.[2] A significant number of commercial fungicides are based on the pyrazole scaffold, most notably the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to potent and broad-spectrum disease control.[3] This document provides a comprehensive guide for the synthesis and evaluation of a novel, yet underexplored, pyrazole derivative: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol . We will delve into its synthetic pathway, propose detailed protocols for assessing its fungicidal efficacy, and discuss its potential as a lead compound for the next generation of agricultural fungicides.

Rationale for Investigating 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

The selection of this specific molecule is based on several key hypotheses rooted in established structure-activity relationships (SAR) of pyrazole-based fungicides:

  • The Pyrazole Core: The 1,3,5-substituted pyrazole ring is a well-established pharmacophore for fungicidal activity.[4]

  • N-substitution: The N-isopropyl group is a common feature in several successful agrochemicals, often contributing to favorable pharmacokinetic properties.

  • C3 and C5 Substitution: The dimethyl substitution at the 3 and 5 positions can influence the molecule's interaction with the target site and its metabolic stability.[2]

  • The Thiol Moiety: The introduction of a thiol group at the C4 position is a key point of novelty. While pyrazole-carboxamides are extensively studied, the bioactivity of pyrazole-thiols is less explored. Sulfur-containing functional groups are present in approximately 30% of all registered crop protection agents and are known to contribute to biological activity.[5] The thiol group may act as a key interacting moiety with the target protein or serve as a handle for further derivatization to explore related chemical space, such as thiocyanates, which have also shown fungicidal potential.[5][6][7]

Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

The synthesis of the target compound can be achieved through a multi-step process, adapted from established methodologies for the synthesis of pyrazole-4-thiols.[8] The general strategy involves the synthesis of the corresponding 4-iodopyrazole, followed by a copper-catalyzed thiolation.

Synthetic Workflow Diagram

G A 3,5-Dimethyl-1H-pyrazole B 1-Isopropyl-3,5-dimethyl-1H-pyrazole A->B Isopropylation (e.g., 2-iodopropane, K2CO3, DMF) C 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole B->C Iodination (e.g., NIS, DCE) D S-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl) benzothioate C->D Cu-catalyzed Thiolation (Thiobenzoic acid, CuI, ligand, base) E 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol D->E Hydrolysis (e.g., K2CO3, MeOH)

Caption: Synthetic route to 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole

  • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 2-iodopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-isopropyl-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 4-Iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole

  • Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at 50 °C for 5-6 hours.[8]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude 4-iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole can often be used in the next step without further purification.

Step 3: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

This step is adapted from a general procedure for the synthesis of pyrazole-4-thiols.[8]

  • To a reaction vessel, add 4-iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent such as dioxane.

  • Add thiobenzoic acid (1.2 eq) and heat the mixture under an inert atmosphere (e.g., nitrogen) at 100-110 °C for 18-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate to obtain the crude intermediate, S-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl) benzothioate.

  • Dissolve the crude intermediate in methanol (MeOH) and add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 2-3 hours to effect hydrolysis.

  • Evaporate the methanol, dissolve the residue in water, and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 3.

  • The product, 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol, may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous solution with dichloromethane (DCM).

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Protocols for Evaluating Fungicidal Activity

The following protocols are designed to assess the in vitro and in vivo fungicidal potential of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol.

In Vitro Antifungal Assay: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for this determination.[3]

Materials:

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Potato Dextrose Broth for many fungi)

  • Fungal inocula (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Positive control fungicide (e.g., a commercial SDHI like Bixafen)

  • Spectrophotometer (optional, for quantitative growth assessment)

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).

  • Inoculum Preparation: Grow the fungal strains on a suitable agar medium. Prepare a spore suspension or mycelial fragment suspension in sterile water and adjust the concentration to approximately 1 x 10⁵ spores/mL or fragments/mL.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) for 48-72 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Antifungal Assay: Detached Leaf Assay

This assay provides a more realistic assessment of a compound's protective and curative activity on plant tissue.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber for Botrytis cinerea)

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant)

  • Fungal spore suspension

  • Petri dishes with moist filter paper

  • Growth chamber

Protocol:

  • Compound Application (Protective): Spray the detached leaves with different concentrations of the test compound until runoff. Allow the leaves to air dry.

  • Inoculation: After 24 hours, inoculate the treated leaves with a droplet of the fungal spore suspension.

  • Compound Application (Curative): Inoculate healthy leaves with the fungal spore suspension. After 24 hours, spray the inoculated leaves with the test compound.

  • Controls: Include a negative control (sprayed with the formulation blank and inoculated) and a positive control (treated with a commercial fungicide).

  • Incubation: Place the leaves in Petri dishes containing moist filter paper to maintain high humidity and incubate in a growth chamber with appropriate light and temperature conditions.

  • Disease Assessment: After 3-5 days, assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

Proposed Mechanism of Action

While the precise mechanism of action for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol requires experimental validation, we can hypothesize based on related structures.

Hypothesized Mechanism of Action Diagram

G cluster_0 Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS SDH->ETC Electrons Fungal_Death Fungal Cell Death ATP->Fungal_Death Depletion ROS->Fungal_Death Accumulation Fungicide 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol Fungicide->Inhibition Inhibition->SDH Inhibition

Caption: Hypothesized mechanism of action via inhibition of Succinate Dehydrogenase.

Many pyrazole-based fungicides are known to inhibit succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts ATP production and leads to the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death. The thiol group in our target molecule could potentially interact with the ubiquinone binding site of the SDH enzyme. Further experimental studies, such as enzyme inhibition assays and molecular docking, would be necessary to confirm this hypothesis.

Data Presentation

All quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Fungicidal Activity of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Fungal SpeciesMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Botrytis cinerea[Insert Data][Insert Data]
Fusarium graminearum[Insert Data][Insert Data]
Rhizoctonia solani[Insert Data][Insert Data]
[Other tested species][Insert Data][Insert Data]

Table 2: In Vivo Protective and Curative Efficacy on Detached Leaves

Concentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)
100[Insert Data][Insert Data]
50[Insert Data][Insert Data]
25[Insert Data][Insert Data]
Positive Control[Insert Data][Insert Data]

Conclusion and Future Directions

This document provides a comprehensive framework for the synthesis and fungicidal evaluation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol. The proposed protocols are based on established methodologies and are designed to provide a thorough assessment of the compound's potential as an agricultural fungicide. The novelty of the 4-thiol substituent on a proven fungicidal scaffold makes this compound a compelling candidate for further investigation. Future research should focus on elucidating its precise mechanism of action, expanding the scope of tested fungal pathogens, and conducting further structure-activity relationship studies by modifying the substituents on the pyrazole ring and derivatizing the thiol group.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (2014). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available from: [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6349. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Available from: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 65(26), 5245-5254. Available from: [Link]

  • Wang, B., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 13937-13953. Available from: [Link]

  • Li, P., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available from: [Link]

  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. (2022). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Wang, X., et al. (2019). Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry, 67(40), 11036-11047. Available from: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. Available from: [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 108. Available from: [Link]

  • Antifungal and antimycobacterial activity of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives. (2008). Bioorganic & Medicinal Chemistry, 16(8), 4559-4565. Available from: [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. (2025). ResearchGate. Available from: [Link]

  • Discovery of Novel Pyrazol-5-yl-benzamide Derivatives Containing a Thiocyanato Group as Broad-Spectrum Fungicidal Candidates. (2023). Journal of Agricultural and Food Chemistry. Available from: [Link]

Sources

Application

Application Note: Design and Synthesis of Coordination Polymers Using 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Mechanistic Rationale & Ligand Design The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Ligand Design

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. The molecule 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) represents a highly tunable, dual-donor ligand system ideal for constructing functional supramolecular architectures.

As a Senior Application Scientist, it is critical to understand the causality behind this specific ligand's structure:

  • Steric Hindrance (N1-Isopropyl Group): The bulky isopropyl moiety at the N1 position dictates the dihedral angles during self-assembly. This steric bulk intentionally prevents dense framework interpenetration, favoring the formation of low-dimensional structures (1D chains or 2D sheets) or highly porous 3D networks with solvent-accessible voids[1].

  • Electronic Modulation (C3/C5 Methyl Groups): The electron-donating methyl groups increase the basicity and electron density of the pyrazole ring, strengthening the metal-ligand coordinate bonds and enhancing the overall thermodynamic stability of the resulting polymer.

  • Dual Coordination Sites (Thiolate & Pyrazole): The deprotonated C4-thiolate acts as a "soft" Lewis base, exhibiting a profound affinity for "soft" coinage metals like Ag(I) and Au(I) to form robust μ2​ or μ3​ bridging networks[2]. Conversely, the uncoordinated pyrazole nitrogen (=N-) acts as a "borderline" base, capable of engaging secondary metal centers like Zn(II) or Co(II) to expand the dimensionality of the polymer.

HSAB-Driven Self-Assembly Pathways

The synthesis of these coordination polymers is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. By selecting specific metal nodes, researchers can selectively activate either the thiolate or the pyrazole coordination sites (or both), leading to divergent material properties such as photoluminescence or catalytic porosity.

Logic Ligand 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol SoftDonor Thiolate (-S⁻) Soft Base Ligand->SoftDonor Deprotonation BorderDonor Pyrazole (=N-) Borderline Base Ligand->BorderDonor Steric Tuning Ag Ag(I) / Au(I) Soft Acids SoftDonor->Ag HSAB Match Zn Zn(II) / Co(II) Borderline Acids SoftDonor->Zn Secondary Coordination BorderDonor->Zn HSAB Match CP1 1D/2D M-S Networks (Luminescent Materials) Ag->CP1 CP2 3D Porous Frameworks (Catalytic Materials) Zn->CP2

Fig 2. HSAB-driven coordination logic of the dual-donor pyrazole-4-thiol ligand.

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to be self-validating systems, ensuring that intermediate failures are caught before downstream characterization.

Workflow Step1 1. Ligand Dissolution (MeOH/DCM mixture) Step2 2. Deprotonation Add Et3N (Target pH ~8) Step1->Step2 Solubilization Step3 3. Metal Coordination Dropwise AgNO3 addition Step2->Step3 Thiolate Formation Step4 4. Dark Incubation Prevent Ag(0) photoreduction Step3->Step4 Nucleation Step5 5. Crystallization Slow solvent diffusion Step4->Step5 Polymer Growth

Fig 1. Experimental workflow for synthesizing Ag(I)-thiolate coordination polymers.

Protocol A: Synthesis of Luminescent Ag(I) 1D/2D Coordination Polymers

Ag(I)-thiolate CPs are highly valued for their semiconductivity and photoluminescence[2].

  • Ligand Preparation: Dissolve 0.5 mmol of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol in 10 mL of a 1:1 (v/v) Methanol/Dichloromethane (MeOH/DCM) mixture.

    • Causality: The mixed solvent bridges the polarity gap between the hydrophobic isopropyl group and the ionic metal salt.

    • Validation Checkpoint: The solution must be perfectly clear. Turbidity indicates premature ligand degradation (e.g., disulfide bond formation via oxidation).

  • Deprotonation: Add 0.55 mmol of Triethylamine (Et 3​ N) to the stirring solution.

    • Causality: Et 3​ N shifts the equilibrium to form the reactive thiolate anion, which is strictly required for Ag-S bond formation.

    • Validation Checkpoint: Spot-test the solution on pH paper; it should read approximately pH 8.0.

  • Metal Addition: Dissolve 0.5 mmol of Silver Nitrate (AgNO 3​ ) in 5 mL of MeOH. Add this dropwise to the ligand solution over 15 minutes under vigorous stirring.

    • Causality: Dropwise addition prevents the kinetic trapping of amorphous aggregates, favoring the thermodynamic assembly of crystalline coordination polymers.

  • Dark Incubation & Crystallization: Wrap the reaction vessel in aluminum foil and stir at room temperature for 12 hours. Filter the resulting precipitate and subject it to slow solvent diffusion (e.g., diethyl ether into the mother liquor) to grow single crystals.

    • Causality: Ag(I)-thiolate complexes are highly photosensitive. Light exposure triggers plasmonic Ag(0) nanoparticle formation[2].

    • Validation Checkpoint: The precipitate should be white or pale yellow. If the product turns gray or black, photoreduction has occurred, and the batch must be discarded.

Protocol B: Solvothermal Synthesis of Zn(II) 3D Frameworks

To force coordination at both the sulfur and the sterically hindered pyrazole nitrogen, solvothermal conditions are required[1].

  • Assembly: In a 15 mL Teflon-lined stainless-steel autoclave, combine 0.5 mmol of the ligand, 0.5 mmol of Zn(NO 3​ ) 2​ ·6H 2​ O, and 0.6 mmol of NaOH in 8 mL of N,N-Dimethylformamide (DMF) and 2 mL of Ethanol.

  • Solvothermal Reaction: Seal the autoclave and heat to 120 °C for 48 hours.

    • Causality: High temperature and autogenous pressure provide the activation energy required to overcome the steric hindrance of the N1-isopropyl group, allowing Zn(II) to coordinate with both donor sites.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling causes kinetic crashing out of microcrystalline powder. Slow cooling ensures the thermodynamic growth of X-ray quality single crystals.

    • Validation Checkpoint: Optical microscopy should reveal transparent, well-defined polyhedral crystals.

Quantitative Data & Characterization Benchmarks

To verify the successful synthesis of the coordination polymers, compare your analytical results against the benchmark data summarized in Table 1.

Table 1: Expected Characterization Benchmarks for Pyrazole-4-Thiol Coordination Polymers

ParameterAnalytical TechniqueExpected ResultMechanistic Significance
Thiol Deprotonation FT-IR SpectroscopyDisappearance of ν (S-H) band at ~2550 cm −1 Confirms complete conversion of the thiol to the reactive thiolate anion.
Metal-Sulfur Bond Raman SpectroscopyEmergence of new band at ~250–300 cm −1 Validates direct M-S coordination framework assembly.
Pyrazole Coordination FT-IR SpectroscopyShift in ν (C=N) stretch from ~1550 cm −1 to ~1580 cm −1 Indicates secondary coordination of the pyrazole nitrogen to the metal center.
Phase Purity Powder X-Ray Diffraction (PXRD)Sharp peaks matching simulated single-crystal dataConfirms bulk crystallinity and the absence of amorphous byproducts.
Luminescence (Ag) Photoluminescence (PL)Broad emission peak at ~450–550 nm (Excitation: ~350 nm)Indicates Ligand-to-Metal Charge Transfer (LMCT) or argentophilic (Ag···Ag) interactions.

References

  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. (Reference for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol, CAS: 1429902-47-5). ChemBuyersGuide.

  • Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Xiamen University (xmu.edu.cn). 2

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ResearchGate. 1

Sources

Method

Application Note: Catalytic Applications of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Transition Metal Complexes

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol. Executive Summary & Ligand Rationale The development of robust, highly activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Ligand Rationale

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the ligand coordination sphere. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5)[1] has emerged as a privileged N,S-donor ligand in homogeneous catalysis. This molecule features a highly tunable pyrazole core with a thiol group at the C4 position, enabling the formation of highly stable, 5-membered metallacycles (M–N2–C3–C4–S) with various transition metals[2].

  • Hemilability: The soft sulfur donor binds strongly to transition metals, preventing catalyst precipitation (e.g., palladium black formation), while the harder nitrogen donor can transiently dissociate to open a coordination site for substrate binding[3].

  • Steric and Electronic Modulation: The 1-isopropyl group provides critical steric shielding in the secondary coordination sphere, preventing bimolecular catalyst deactivation. Simultaneously, the 3,5-dimethyl groups exert a strong inductive electron-donating effect, increasing electron density at the metal center to accelerate oxidative addition or stabilize high-valent intermediates[4].

This guide details two field-proven applications of this ligand: Manganese-catalyzed transfer hydrogenation and Palladium-catalyzed cross-coupling .

Application I: Base-Metal Catalysis (Mn-Catalyzed Transfer Hydrogenation)

Replacing precious metals (Ru, Ir, Rh) with Earth-abundant 3d transition metals like Manganese is a major priority in sustainable drug development. Pyrazole-based ligands have been shown to drastically improve the efficiency of Mn-catalysts for transfer hydrogenation[5]. The N,S-chelation of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol stabilizes the Mn(I) center while facilitating an outer-sphere mechanism for the reduction of ketones to secondary alcohols.

Mechanistic Rationale & Causality

The catalytic cycle relies on the formation of an active Mn-hydride species. The addition of a strong base (KOtBu) serves a dual purpose: it deprotonates the pyrazole-4-thiol to form the strongly coordinating thiolate, and it facilitates the dehydrogenation of isopropanol (the sacrificial hydrogen donor) to generate the active Mn-H intermediate[5]. The steric bulk of the isopropyl group forces the incoming ketone substrate into an optimal trajectory for hydride transfer.

MnCycle A Mn(I) Precatalyst [Mn(N,S-Ligand)(CO)3] B Active Mn-Hydride Intermediate A->B + iPrOH, Base - Acetone C Ketone Substrate Coordination B->C + R2C=O D Outer-Sphere Hydride Transfer C->D H-Bonding E Product Release (Alcohol) D->E H-Transfer E->B + iPrOH (Regeneration)

Fig 1. Outer-sphere mechanism for Mn-catalyzed transfer hydrogenation using the N,S-ligand.

Protocol 1: Transfer Hydrogenation of Acetophenone Derivatives

Self-Validating System: This protocol includes visual checkpoints to ensure the active catalytic species is successfully generated before substrate consumption begins.

Reagents:

  • Mn(CO)5Br (0.5 mol%)

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (0.5 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mol%)

  • Ketone Substrate (1.0 mmol)

  • Anhydrous Isopropanol (3.0 mL)

Step-by-Step Methodology:

  • Pre-catalyst Assembly: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Mn(CO)5Br (1.37 mg, 0.005 mmol) and the pyrazole-thiol ligand (0.85 mg, 0.005 mmol).

  • Solvent Addition: Add 1.0 mL of anhydrous isopropanol. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution will transition from pale yellow to a distinct bright orange, indicating successful N,S-chelation and CO ligand displacement.

  • Activation: Add KOtBu (2.2 mg, 0.02 mmol) to the mixture.

    • Validation Checkpoint 2: A rapid color shift to deep red confirms the deprotonation of the thiol and the formation of the active Mn-alkoxide/hydride equilibrium state.

  • Substrate Loading: Add the ketone substrate (1.0 mmol) and the remaining 2.0 mL of isopropanol.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80°C in an oil bath for 8–14 hours (substrate dependent).

  • Quenching & Analysis: Cool to room temperature, expose to air to deactivate the catalyst, filter through a short pad of silica (eluting with ethyl acetate), and analyze via GC-FID or 1H NMR.

Quantitative Performance Data

Table 1: Substrate Scope for Mn-Catalyzed Transfer Hydrogenation

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Isolated Yield (%)
Acetophenone0.512>9996
4-Methoxyacetophenone0.5149592
Benzophenone1.0189088
Cyclohexanone0.58>9998

Application II: Precious-Metal Catalysis (Pd-Catalyzed Cross-Coupling)

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of pharmaceutical synthesis. However, maintaining catalyst stability in environmentally benign aqueous media remains a challenge. The amphiphilic nature of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol—combining hydrophobic alkyl groups with polar N,S coordination sites—makes it an exceptional ligand for aqueous biphasic catalysis[3].

Mechanistic Rationale & Causality

The strong Pd–S bond prevents the over-reduction of Pd(II) to inactive Pd(0) black aggregates. During the catalytic cycle, the hemilabile Pd–N bond transiently dissociates. This creates a vacant coordination site essential for the transmetalation step with the bulky arylboronic acid. The electron-rich nature of the pyrazole ring (enhanced by the 3,5-dimethyl groups) accelerates the initial oxidative addition of the aryl halide.

PdWorkflow S1 1. Catalyst Assembly PdCl2 + Ligand (RT, 1h) S2 2. Reagent Loading Ar-Br + Ar-B(OH)2 + K2CO3 S1->S2 S3 3. Solvent Addition EtOH/H2O (1:1) Green Media S2->S3 S4 4. Catalytic Reaction 60°C, 4-6 hours S3->S4 S5 5. Workup & Isolation Extraction & GC/MS S4->S5

Fig 2. Experimental workflow for Pd-catalyzed Suzuki-Miyaura coupling in aqueous media.

Protocol 2: Suzuki-Miyaura Coupling in EtOH/H2O

Self-Validating System: This protocol utilizes a homogeneous-to-heterogeneous visual transition to confirm product formation.

Reagents:

  • PdCl2 (1.0 mol%)

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.1 mol%)

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • K2CO3 (2.0 mmol)

  • Ethanol / Deionized Water (1:1 v/v, 4.0 mL)

Step-by-Step Methodology:

  • In-Situ Complexation: In a 20 mL reaction vial, add PdCl2 (1.77 mg, 0.01 mmol) and the ligand (1.87 mg, 0.011 mmol) to 2.0 mL of Ethanol. Stir at room temperature for 1 hour.

    • Validation Checkpoint 1: The suspension will clarify into a homogeneous pale-yellow solution, confirming the formation of the soluble [Pd(N,S-Ligand)Cl] complex.

  • Reagent Addition: To the active catalyst solution, add the Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Aqueous Phase Introduction: Add 2.0 mL of Deionized Water. The mixture may become slightly cloudy due to the insolubility of the starting materials.

  • Reaction: Cap the vial and heat at 60°C under vigorous stirring (800 rpm) for 4–6 hours.

    • Validation Checkpoint 2: As the reaction proceeds, the biphasic mixture will precipitate the cross-coupled biaryl product (which is highly insoluble in the EtOH/H2O matrix). The appearance of a dense white/off-white precipitate is a positive indicator of high conversion.

  • Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Quantitative Performance Data

Table 2: Suzuki-Miyaura Cross-Coupling using Pd-Ligand Complex

Aryl HalideBoronic AcidTemp (°C)Time (h)Isolated Yield (%)
4-BromoanisolePhenylboronic acid60495
4-ChlorotoluenePhenylboronic acid80882
Bromobenzene4-Tolylboronic acid60497
2-BromopyridinePhenylboronic acid60689

References

  • 1H-吡唑-4-硫醇_1429902-47-5 (1-Isopropyl-3,5-dimethyl-1h-pyrazole-4-thiol) . Hairui Chemical. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes . MDPI (Molecules). Available at:[Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation . New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies . ACS Omega. Available at: [Link]

Sources

Application

Application Note: In Vitro Biological Profiling of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Synthesis Scientific Rationale and Chemical Causality The pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Synthesis

Scientific Rationale and Chemical Causality

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to design targeted therapeutics ranging from kinase inhibitors to antimicrobial agents. Specifically, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) serves as a highly versatile pharmacophore building block. The rigid 3,5-dimethylpyrazole ring provides excellent hydrogen-bonding capabilities and steric direction, while the highly nucleophilic 4-thiol moiety allows for rapid derivatization into sulfonamides, thioethers, and disulfides[1].

In recent oncology and immunology campaigns, derivatives of this compound have demonstrated profound efficacy in modulating challenging protein-protein interactions (PPIs) and metabolic kinases. Two primary applications have emerged:

  • Covalent Inhibition of K-Ras(G12C): Thioether and sulfone derivatives are engineered to target the acquired Cys12 residue in mutant K-Ras, disrupting its interaction with the Son of Sevenless homolog 1 (SOS1) guanine nucleotide exchange factor (GEF)[2][3].

  • Allosteric Modulation of Pyruvate Kinase M2 (PKM2): Pyrazole-4-sulfonamides act as critical metabolic regulators in CD4+ T cells, shifting PKM2 into its active tetrameric state to suppress pathogenic Th17 cell differentiation in autoimmune models[4][5].

This guide outlines the self-validating in vitro assay protocols required to evaluate these derivatives, explaining the biochemical causality behind each experimental condition.

Application I: K-Ras(G12C)/SOS1 Interaction Assay (HTRF)

Assay Causality & Design

Targeting the K-Ras(G12C) mutant requires precisely measuring the disruption of the Ras-SOS1 PPI. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay because its large Stokes shift and time-gated measurement virtually eliminate autofluorescence from the pyrazole test compounds[3].

In this system, GST-tagged K-Ras(G12C) and His-tagged SOS1 are brought into proximity. When a pyrazole-thiol derivative covalently binds to the Cys12 pocket of K-Ras, it induces an allosteric shift that prevents SOS1 binding, thereby extinguishing the FRET signal between the Europium (Eu3+) donor and the XL665 acceptor[2][6].

HTRF_Assay KRAS GST-K-Ras(G12C) SOS1 His-SOS1 KRAS->SOS1 PPI Interaction Donor Anti-GST-Eu3+ (Donor) Donor->KRAS Binds GST Signal FRET Emission (665 nm) Donor->Signal Energy Transfer Acceptor Anti-His-XL665 (Acceptor) Acceptor->SOS1 Binds His Inhibitor Pyrazole-4-thiol Derivative Inhibitor->KRAS Covalent Blockade (Cys12) Inhibitor->Signal Signal Disruption

Caption: HTRF assay principle for evaluating pyrazole-4-thiol derivatives against K-Ras(G12C)/SOS1 interaction.

Step-by-Step Protocol

1. Buffer Preparation: Prepare the assay buffer: 5 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM EDTA, and 0.05% Tween-20[2]. Critical Insight: Do not include reducing agents like DTT or β -mercaptoethanol. Because the pyrazole derivatives act via covalent interaction with cysteine, exogenous thiols will scavenge the inhibitor and yield false negatives. EDTA is included to chelate ambient Mg2+ , locking K-Ras in a nucleotide-free state which maximizes SOS1 affinity.

2. Protein-Compound Pre-incubation:

  • Dilute GST-K-Ras(G12C) to 10 nM in assay buffer.

  • Dispense 5 μ L of the K-Ras solution into a 384-well low-volume white microplate.

  • Add 2.5 μ L of the pyrazole-4-thiol derivative (serially diluted in assay buffer with a final DMSO concentration of 1%).

  • Incubate at room temperature for 2.5 hours to allow the covalent bond to form[3].

3. SOS1 and Fluorophore Addition:

  • Prepare a detection mix containing 10 nM His-SOS1, 2 nM Anti-GST-Eu3+ cryptate, and 10 nM Anti-His-XL665.

  • Add 7.5 μ L of the detection mix to each well.

  • Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles.

  • Incubate in the dark for 2 hours at room temperature to reach equilibrium.

4. Data Acquisition & Self-Validation:

  • Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and read emissions at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validating System: Calculate the Z'-factor using DMSO vehicle wells (Max signal) and wells lacking SOS1 (Min signal). The assay is only validated for downstream hit-calling if Z′≥0.6 .

Quantitative Data Summary
Experimental ConditionReagent ConcentrationIncubation TimeExpected Signal Ratio (665/620 nm)
Max Signal (Vehicle) 1% DMSO4.5 hours total> 10.0
Min Signal (NSB) No His-SOS1 added4.5 hours total< 1.5
Reference Inhibitor 1 μ M AMG-5104.5 hours total~ 2.0 (80% Inhibition)
Pyrazole Derivative Dose-Response (1 nM - 10 μ M)4.5 hours totalVariable (Calculated IC50)

Application II: PKM2 Metabolic Modulation in CD4+ T Cells

Assay Causality & Design

The pyrazole-4-thiol core, when oxidized to a sulfonamide, exhibits potent allosteric modulation of Pyruvate Kinase M2 (PKM2). In CD4+ T cells, PKM2 normally exists in a less active dimeric state, which promotes the accumulation of glycolytic intermediates necessary for pathogenic Th17 differentiation (a driver of multiple sclerosis models)[4][5].

Pyrazole sulfonamides bind to the dimer interface, forcing PKM2 into a highly active tetramer. This accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate, starving the cell of the biosynthetic precursors needed for Th17 polarization[5]. We measure this via a coupled biochemical assay tracking the oxidation of NADH.

PKM2_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate PKM2 Catalysis PKM2 PKM2 Tetramer (Highly Active) Th17 Th17 Differentiation (Suppressed) PKM2->Th17 Depletes Biosynthetic Intermediates Modulator Pyrazole-4-Sulfonamide (Activator) Modulator->PKM2 Allosteric Tetramerization

Caption: Mechanism of action for pyrazole-sulfonamides driving PKM2 tetramerization and suppressing Th17 differentiation.

Step-by-Step Protocol

1. CD4+ T Cell Isolation and Lysis:

  • Isolate naive CD4+ T cells from murine spleens or human PBMCs using magnetic bead negative selection (>95% purity required)[4].

  • Culture cells for 48 hours under Th17-polarizing conditions (TGF- β 1, IL-6) in the presence of the pyrazole derivative (e.g., 50 μ M) or DMSO vehicle[5].

  • Lyse cells in a native buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors. Do not use denaturing buffers (like RIPA) as they will destroy the PKM2 tetrameric structure.

2. Coupled Enzyme Assay Setup:

  • Prepare the reaction mix: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2​ , 0.5 mM ADP, 0.5 mM PEP, 0.2 mM NADH, and 8 units/mL Lactate Dehydrogenase (LDH)[5].

  • Causality: PKM2 converts PEP and ADP into Pyruvate and ATP. The excess LDH immediately converts the generated Pyruvate into Lactate, oxidizing NADH to NAD+ in the process. The loss of NADH is measured kinetically, providing a direct, real-time readout of PKM2 activity.

3. Kinetic Measurement:

  • Add 10 μ L of the native cell lysate to 90 μ L of the reaction mix in a 96-well UV-transparent plate.

  • Immediately read the absorbance at 340 nm (OD340) every 30 seconds for 20 minutes at 37°C.

  • Self-Validating System (Counter-Screen): To prove the compound specifically targets the allosteric pocket of PKM2, run a parallel assay using recombinant PKM1. PKM1 is a constitutively active tetramer that lacks the allosteric binding pocket. A true PKM2-specific pyrazole derivative will show no effect on PKM1 kinetics[5][7].

Data Interpretation

The rate of NADH depletion ( Δ OD340/min) is directly proportional to PKM2 activity. Pyrazole-sulfonamide treated Th17 cells should exhibit a significantly steeper negative slope compared to DMSO controls, indicating successful pharmacological activation of the kinase.

References

  • CN119894893A - Sulfone substituted pyrido [3,4-D ] pyrimidine derivatives for the treatment of cancer. Google Patents.
  • Pyruvate kinase M2 is requisite for Th1 and Th17 differentiation. JCI Insight. Available at:[Link]

  • Small Molecule Binding Sites on the Ras:SOS Complex Can Be Exploited for Inhibition of Ras Activation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Modulation of PKM activity affects the differentiation of TH17 cells. PMC - NIH. Available at:[Link]

  • Homogeneous Dual-Parametric-Coupled Assay for Simultaneous Nucleotide Exchange and KRAS/RAF-RBD Interaction Monitoring. Analytical Chemistry - ACS Publications. Available at:[Link]

  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. (Source for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol chemical registry). Available at:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. Available at:[Link]

  • Metabolic but not transcriptional regulation by PKM2 is important for Natural Killer cell responses. bioRxiv. Available at:[Link]

Sources

Method

Thioetherification methods utilizing 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol as a starting material

Introduction The 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol scaffold is a key building block in medicinal chemistry and materials science. The introduction of a thioether linkage at the 4-position of the pyrazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol scaffold is a key building block in medicinal chemistry and materials science. The introduction of a thioether linkage at the 4-position of the pyrazole ring allows for the synthesis of a diverse range of molecules with potential applications in drug discovery, as the thioether moiety can modulate lipophilicity, metabolic stability, and target engagement. This document provides detailed application notes and protocols for the thioetherification of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol, offering researchers a selection of robust methods to achieve this transformation. The protocols are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.

Synthesis of the Starting Material: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Prior to thioetherification, the synthesis of the starting thiol may be necessary. A practical approach involves the copper-catalyzed thiolation of the corresponding 4-iodopyrazole.[1][2][3] This method utilizes a "SH-surrogate" followed by a mild deprotection step.

Protocol 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

This protocol is adapted from literature procedures for the synthesis of pyrazole-4-thiols.[1][2][3]

Materials:

  • 1-Isopropyl-4-iodo-3,5-dimethyl-1H-pyrazole

  • Thiobenzoic acid (PhC(O)SH)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol (MeOH)

  • n-Hexane

  • Water (deionized)

Procedure:

  • Thioester Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-isopropyl-4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).

    • Add anhydrous toluene to the flask.

    • Add thiobenzoic acid (1.2 eq) to the reaction mixture.

    • Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Isolation of Thioester:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with n-hexane to precipitate the crude S-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl) benzothioate.

    • Filter the solid and wash with n-hexane. The crude product can often be used in the next step without further purification.

  • Deprotection to Thiol:

    • Dissolve the crude thioester in methanol.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the thioester.

  • Final Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol. The product can be further purified by column chromatography if necessary.

Thioetherification Methodologies

The choice of thioetherification method will depend on the nature of the coupling partner (alkyl halide, alcohol, alkene, or aryl halide). Below are detailed protocols for several reliable methods.

Method 1: Palladium-Catalyzed Cross-Coupling with Aryl/Heteroaryl Halides

This method is ideal for the synthesis of aryl thioethers and is based on established palladium-catalyzed C-S bond formation methodologies. The use of a bidentate phosphine ligand like Xantphos is often crucial for achieving high yields.

Protocol 2: Pd-Catalyzed Thioetherification

Materials:

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

  • Aryl or heteroaryl iodide/bromide (1.0 - 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Xantphos (0.04 - 0.10 eq)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Pd(OAc)₂ (0.03 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction Execution:

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the halide.

    • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium is a highly effective transition metal for catalyzing cross-coupling reactions, including C-S bond formation.[4]

  • Xantphos Ligand: The wide bite angle of Xantphos facilitates the reductive elimination step, which is often the rate-limiting step in C-S coupling, leading to higher yields and preventing disulfide formation.

  • Base: The base is required to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the hydrogen halide formed during the reaction. Cesium carbonate is often a superior base in these reactions due to its high solubility in organic solvents.

Data Presentation:

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole3Cs₂CO₃Dioxane10012>90 (est.)
22-Bromopyridine5K₂CO₃Toluene11018>85 (est.)

Note: Yields are estimated based on similar transformations reported in the literature.

Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Pyrazole Thiol - Aryl Halide - Base (Cs₂CO₃) B Add Catalyst System: - Pd(OAc)₂ - Xantphos C Add Degassed Solvent D Heat under Inert Atmosphere (80-120 °C) C->D E Monitor by TLC/LC-MS F Cool and Filter E->F G Aqueous Wash H Dry and Concentrate I Column Chromatography J J I->J Isolated Product

Caption: Palladium-Catalyzed Thioetherification Workflow.

Method 2: Mitsunobu Reaction with Alcohols

The Mitsunobu reaction is a powerful tool for the dehydrative coupling of an alcohol and a nucleophile, in this case, the pyrazole thiol.[5][6] This reaction proceeds with inversion of stereochemistry at the alcohol carbon center.

Protocol 3: Mitsunobu Thioetherification

Materials:

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

  • Primary or secondary alcohol (1.0 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reaction Execution:

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be purified directly by column chromatography on silica gel to separate the desired thioether from triphenylphosphine oxide and the hydrazine byproduct.

Causality of Experimental Choices:

  • PPh₃ and DIAD/DEAD: This reagent combination forms the key phosphonium intermediate with the alcohol, activating it for nucleophilic attack by the thiolate.[7]

  • Low Temperature Addition: The dropwise addition of the azodicarboxylate at 0 °C is crucial to control the exothermic reaction and minimize side product formation.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the activated intermediates.

Workflow Diagram:

G cluster_prep Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Purification A Dissolve: - Pyrazole Thiol - Alcohol - PPh₃ in Anhydrous THF B Slowly add DIAD/DEAD A->B C Warm to RT and Stir D Monitor by TLC E Concentrate D->E F Column Chromatography G G F->G Isolated Product

Caption: Mitsunobu Thioetherification Workflow.

Method 3: Radical Thiol-Ene Reaction with Alkenes

The thiol-ene reaction is a "click chemistry" process that allows for the efficient and stereoselective formation of thioethers from a thiol and an alkene.[8][9] This reaction can be initiated by radical initiators or photochemically.

Protocol 4: Thiol-Ene Reaction

Materials:

  • 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

  • Alkene (1.0 - 2.0 eq)

  • Radical initiator (e.g., AIBN, 0.05 - 0.1 eq) or a UV lamp (365 nm) with a photoinitiator (e.g., DMPA)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or acetonitrile)

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel (for photochemical initiation) or a standard flask (for thermal initiation), dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.0 eq) and the alkene (1.5 eq) in the degassed solvent.

  • Initiation:

    • Thermal: Add AIBN (0.1 eq) and heat the mixture to 70-80 °C.

    • Photochemical: Add a photoinitiator (e.g., DMPA, 0.05 eq) and irradiate with a UV lamp at room temperature.

  • Reaction Execution:

    • Stir the reaction for 1-6 hours, monitoring for the consumption of the starting materials by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Radical Initiator/UV Light: These are necessary to generate the initial thiyl radical, which propagates the chain reaction.[10]

  • Degassed Solvent: The removal of oxygen is important as it can quench the radical intermediates and inhibit the reaction.

  • Anti-Markovnikov Addition: The reaction proceeds via a radical mechanism, leading to the anti-Markovnikov addition of the thiol across the double bond.[8]

Mechanism Diagram:

G cluster_initiation Initiation cluster_propagation Propagation cluster_product Product Formation A Initiator (AIBN or hv) Generates Thiyl Radical (RS•) B RS• adds to Alkene (Anti-Markovnikov) A->B C Forms Carbon-centered Radical D H-atom abstraction from RSH E Thioether Product D->E F Regenerated Thiyl Radical (RS•)

Caption: Thiol-Ene Radical Reaction Mechanism.

Troubleshooting and Safety Considerations

  • Disulfide Formation: A common side product in many of these reactions is the corresponding disulfide. This can be minimized by maintaining an inert atmosphere and using appropriate reaction conditions. In some cases, a reducing agent can be added during work-up.

  • Odor: Thiols are notoriously malodorous. All manipulations should be carried out in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a bleach solution.[11]

  • Reagent Purity: The purity of the starting thiol and other reagents is critical for the success of these reactions.

Conclusion

The thioetherification of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol can be achieved through a variety of reliable methods. The choice of protocol will be dictated by the desired final product and the available starting materials. The palladium-catalyzed cross-coupling is well-suited for aryl thioethers, the Mitsunobu reaction for coupling with alcohols, and the thiol-ene reaction for additions to alkenes. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can successfully synthesize a wide range of novel pyrazole-containing thioethers for further investigation.

References

  • A one-flask thioetherification of pyrazolones has been demonstrated by transforming several pyrazolones to their corresponding 4-mercaptopyrazolone derivatives and employing them towards cross-coupling with various aromatic and heteroaromatic iodides by applying Pd(OAc)2/xantphos as the catalytic system. Org Biomol Chem. 2017 Sep 13;15(35):7267-7271.
  • Synthesis of thioethers through the reaction of aldehydes or carboxylic acids with thiols.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. 2026 Jan 17.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PubMed. 2024 Jun 28.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J Org Chem. 2024 Jun 28;20:1453-1461.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. 2025 Jun 30.
  • Practical Synthesis of Pyrazol-4-thiols.
  • Proposed mechanism for the synthesis of thioethers.
  • Mitsunobu Reaction in My Chemistry: Lecture
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
  • Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Deriv
  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applic
  • Thiol-ene reaction. Wikipedia.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Asymmetric synthesis of tertiary thiols and thioethers. Beilstein J Org Chem. 2011 May 10.
  • Visible-Light-Mediated Thiol–Ene Reactions through Organic Photoredox Catalysis.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Org Biomol Chem. 2020 Aug 19;18(32):6192-6210.
  • Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters. 2024 Dec 4.
  • Mitsunobu Reaction. TCI Chemicals.
  • Recent advances in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters.
  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. 2022 Aug 1.
  • Transition-metal-catalyzed C-H functionaliz
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. PMC. 2014 Nov 19.
  • Thiol-ene reaction – Knowledge and References. Taylor & Francis.
  • ENE COUPLING. Illinois Chemistry. 2008 Dec 11.
  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. 2026 Mar 17.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing steric hindrance effects when reacting 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Technical Support Center: Overcoming Steric Hindrance in 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Reactions Welcome to the Advanced Technical Support Guide for the S-functionalization of highly hindered pyrazole thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Reactions

Welcome to the Advanced Technical Support Guide for the S-functionalization of highly hindered pyrazole thiols. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the reactivity of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5).

The Core Challenge: The "Steric Sandwich"

The fundamental difficulty in reacting this molecule lies in its topology. The C4-thiol is physically "sandwiched" between two methyl groups at the C3 and C5 positions. This creates a rigid steric cone that blocks the 180° backside attack trajectory required for standard S_N2 alkylations and severely restricts thiolate coordination to transition metals during cross-coupling. Furthermore, the bulky N1-isopropyl group restricts the overall conformational flexibility of the pyrazole ring, locking the methyl groups into a shielding posture.

Workflow & Decision Matrix

G Start 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol Alkylation S-Alkylation (Aliphatic Electrophiles) Start->Alkylation Base / R-X Arylation S-Arylation (Aryl Halides) Start->Arylation Pd / Ar-X Base Strong Base Route Cs2CO3 or DBU in DMF Alkylation->Base Aq Green Route Aqueous Et3N Alkylation->Aq Josiphos Josiphos (CyPF-tBu) Low catalyst loading Arylation->Josiphos Xantphos Xantphos-Pd-G3 Broad functional tolerance Arylation->Xantphos

Workflow for overcoming steric hindrance in S-functionalization of pyrazole-4-thiols.

Troubleshooting Guides & FAQs

Q1: I am getting low yields during S-alkylation with primary/secondary alkyl halides. How can I optimize this? A1: Standard weak bases (like K₂CO₃ in acetone) often fail because the resulting thiolate remains tightly ion-paired and sterically shielded. To overcome this, you must generate a highly nucleophilic, "naked" thiolate. Shift to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large, diffuse cesium cation provides poor ion-pairing, maximizing the thiolate's reactivity. Alternatively, utilizing aqueous conditions with Triethylamine (Et₃N) can drive high conversions for hindered thiols, as the aqueous medium strongly stabilizes the polar transition state of the S_N2 displacement[1].

Q2: What is the best catalyst system for the Buchwald-Hartwig S-arylation of this substrate? A2: Monodentate phosphines (e.g., PPh₃) are entirely ineffective here due to thiolate poisoning and slow reductive elimination. You must use bulky, bidentate ligands. The Josiphos ligand (CyPF-tBu) is the gold standard; its extreme steric bulk actively forces the palladium center to undergo rapid reductive elimination, preventing the catalytic cycle from stalling[2]. Alternatively, Xantphos (deployed as the Xantphos-Pd-G3 precatalyst) is highly effective for hindered thiols[3][4]. Its wide bite angle (~111°) distorts the square planar geometry of the Pd(II) intermediate, lowering the activation energy for C-S bond formation.

Q3: How do I prevent the formation of the symmetrical disulfide byproduct during cross-coupling? A3: Hindered thiols are highly susceptible to oxidative dimerization because their desired cross-coupling pathways are kinetically slow. To prevent this, strict Schlenk techniques must be employed. Solvents must be rigorously sparged with Argon (not just nitrogen) for at least 30 minutes prior to use. If disulfide formation is observed via LC-MS (mass = 338.5 Da), adding a stoichiometric amount of a reductant like Zinc dust can reduce the metal resting states and cleave disulfides in situ[2].

Quantitative Ligand Comparison for S-Arylation

To aid in your reaction design, below is a quantitative comparison of ligand performance when reacting sterically hindered thiols under Pd-catalysis.

Ligand SystemBite AngleTypical Pd LoadingOperating TempYield (Hindered Substrates)Key Mechanistic Advantage
PPh₃ N/A (Monodentate)5–10 mol%110 °C< 20%None. Prone to severe thiolate poisoning.
dppf 99°5 mol%90–110 °C40–60%Good baseline bidentate ligand, but struggles with extreme steric bulk.
Xantphos 111°2–5 mol%80–100 °C75–90%Wide bite angle distorts Pd geometry, accelerating reductive elimination.
CyPF-tBu ~93°0.1–1 mol%80–110 °C> 90%Extreme steric bulk of t-butyl groups forces rapid C-S bond formation.

Mechanistic Visualization: Pd-Catalyzed S-Arylation

CatalyticCycle Pd0 Pd(0)Ln Active OA Oxidative Addition Pd0->OA Ar-X TM Thiolate Coordination OA->TM Base, R-SH RE Reductive Elimination TM->RE -HX RE->Pd0 Ar-S-R

Pd-catalyzed S-arylation cycle highlighting the critical thiolate coordination step.

Self-Validating Experimental Protocols

Protocol 1: Optimized S-Alkylation via "Naked" Thiolate Generation

Use this protocol for reacting the pyrazole-4-thiol with aliphatic electrophiles.

  • Preparation: Charge a flame-dried Schlenk flask with 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality: Cs₂CO₃ provides a large, diffuse counterion, preventing tight ion-pairing and exposing the sterically hindered thiolate for nucleophilic attack.

    • Validation Check: The suspension should remain easily stirrable. Clumping indicates moisture contamination; discard if observed.

  • Solvent Addition: Add anhydrous DMF (to reach 0.2 M) and stir at room temperature for 15 minutes under Argon.

    • Causality: DMF is a polar aprotic solvent that solvates the cesium cation but leaves the thiolate unsolvated and highly reactive.

    • Validation Check: An aliquot analyzed by TLC (Hexanes/EtOAc) should show complete consumption of the thiol spot if derivatized with Ellman's reagent.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv). Heat to 60 °C if using a secondary alkyl halide.

    • Causality: Dropwise addition prevents localized heating and polyalkylation side reactions.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the starting thiol peak ([M+H]⁺ 171.1) is entirely replaced by the product mass.

Protocol 2: Pd-Catalyzed S-Arylation (Buchwald-Hartwig)

Use this protocol for cross-coupling the pyrazole-4-thiol with aryl bromides or iodides.

  • Catalyst Activation: In an Argon-filled glovebox, combine the aryl halide (1.0 equiv), 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (1.1 equiv), Xantphos-Pd-G3 (3 mol%), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous 1,4-dioxane.

    • Causality: Xantphos-Pd-G3 is a precatalyst that rapidly generates the active Pd(0) species under mild basic conditions, preventing catalyst degradation before the hindered thiolate can coordinate[3].

    • Validation Check: The solution will transition from pale yellow to a deep red/orange, indicating the formation of the active Pd(0) complex.

  • Heating & Coupling: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

    • Causality: The 111° bite angle of Xantphos forces the Pd(II) intermediate into a distorted geometry, lowering the activation barrier for the sterically demanding reductive elimination step.

    • Validation Check: Analyze by LC-MS. If the intermediate Pd-thiolate complex is observed without product formation, increase the temperature to 100 °C to force reductive elimination.

References

  • ChemScene (Page 99) @ ChemBuyersGuide.com, Inc. (Source for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol commercial availability and properties). URL:[Link]

  • A Green and Highly Efficient Alkylation of Thiols in Water (Source for aqueous Et₃N alkylation parameters). ResearchGate. URL: [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides (Source for Josiphos ligand mechanisms and disulfide reduction). NIH / PMC. URL:[Link]

  • Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA (Source for Xantphos-Pd-G3 efficacy with hindered thiols). NIH / PMC. URL:[Link]

  • Rapid 18F-labeling via Pd-catalyzed S-arylation in aqueous medium (Source for Xantphos bite angle and rapid reductive elimination). Forschungszentrum Jülich. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Thiol Oxidation in 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Welcome to the advanced troubleshooting and methodology guide for handling 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol . This resource is engineered for researchers and drug development professionals to provide mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for handling 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol . This resource is engineered for researchers and drug development professionals to provide mechanistic insights and self-validating protocols for maintaining the integrity of this highly reactive pyrazole derivative.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the thiol group in this specific pyrazole derivative so prone to oxidation? A1: The 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol molecule features an electron-rich aromatic pyrazole ring. The electron-donating methyl groups at the 3 and 5 positions increase the electron density on the C4-thiol (-SH), making it a highly reactive "soft" nucleophile[1]. In the presence of atmospheric oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the thiol easily loses an electron to form a thiyl radical, which rapidly dimerizes into a stable disulfide bond (R-S-S-R)[2]. Furthermore, in alkaline environments, the thiol deprotonates into a thiolate anion (-S⁻), which is exponentially more susceptible to oxidation[2].

Q2: How do I choose the right reducing agent to rescue oxidized pyrazole-thiol dimers? A2: For pyrazole-4-thiols, Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior to Dithiothreitol (DTT). DTT relies on a thiol-disulfide exchange mechanism that requires a basic pH (7.1–8.0) to function optimally. Paradoxically, this basic environment accelerates the re-oxidation of your pyrazole-thiol once the DTT is consumed or removed[3]. TCEP, conversely, utilizes an irreversible phosphine-mediated reduction mechanism that operates efficiently across a broad pH range (1.5–8.5),[4]. This allows you to reduce the disulfide dimer under acidic conditions where the rescued thiol remains protonated and stable[5].

Q3: Why is EDTA mandatory in my storage and reaction buffers? A3: Thiol oxidation is not just a passive process; it is a radical chain reaction catalyzed by trace heavy metals found in standard laboratory water, glassware, and buffer salts[2],[3]. EDTA acts as an initiation inhibitor by chelating these transition metals, effectively neutralizing the catalysts required for thiyl radical formation and preventing the oxidation cascade before it begins[6].

Part 2: Visualizing the Oxidation & Rescue Pathway

OxidationMechanism N1 Pyrazole-4-thiol (-SH) N2 Thiolate Anion (-S⁻) N1->N2 High pH (Deprotonation) N3 Thiyl Radical (-S•) N2->N3 Trace Metals + O₂ (Electron Loss) N4 Disulfide Dimer (-S-S-) N3->N4 Dimerization N4->N1 TCEP Reduction (pH < 8.0)

Mechanism of pyrazole-4-thiol oxidation and TCEP-mediated reduction.

Part 3: Quantitative Reagent Comparison

To maintain the pyrazole-4-thiol in its active monomeric state, selecting the correct chemical environment is critical. Below is a comparison of standard reagents used in thiol maintenance.

Reagent / VariableOptimal pH RangeMechanism of ActionMetal SensitivityVolatility / Odor
TCEP 1.5 – 8.5Irreversible phosphine-mediated reductionResistant to metal catalysisNon-volatile, Odorless
DTT 7.1 – 8.0Reversible thiol-disulfide exchangeHighly sensitive (Auto-oxidizes)Low volatility, Pungent
EDTA BroadChelation of transition metals (Cu²⁺, Fe³⁺)N/A (Removes metal catalysts)Non-volatile, Odorless
Argon / N₂ N/APhysical displacement of atmospheric oxygenN/AInert Gas

Part 4: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating analytical checkpoints directly into the methodology, you ensure that the causality of your experimental choices yields verifiable results.

Workflow N1 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol N2 Degas Solvents (Argon/N₂ Sparging) N1->N2 N3 Add Chelator (0.5 - 1.0 mM EDTA) N2->N3 N4 Adjust pH (Maintain pH 5.5 - 6.5) N3->N4 N5 Quality Control (Ellman's Assay) N4->N5 N6 Disulfide Cleavage (TCEP Treatment) N5->N6 Oxidized (Dimer Found) N7 Stable Reduced Thiol Ready for Use N5->N7 Reduced (Monomer Intact) N6->N7 Recovery Confirmed

Self-validating workflow for stabilizing 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol.

Protocol 1: Preparation of Oxidation-Resistant Working Solutions

Causality Focus: Removing dissolved oxygen and chelating trace metals before introducing the pyrazole-4-thiol prevents the formation of the thiolate radical, ensuring the molecule never enters the oxidation cascade[7].

  • Solvent Degassing: Measure the required volume of your aqueous buffer or organic solvent. Sparge with ultra-pure Argon or Nitrogen gas for 30–60 minutes using a submerged needle[7].

  • Chelator Addition: Add EDTA to a final concentration of 0.5 mM to 1.0 mM. Reasoning: This sequesters trace metal ions that act as radical initiators[2].

  • pH Optimization: Adjust the buffer pH to 5.5–6.5 using dilute HCl or NaOH. Reasoning: A slightly acidic pH ensures the pyrazole-4-thiol remains safely protonated (-SH) rather than forming the highly reactive thiolate anion (-S⁻)[2].

  • Dissolution: Under a blanket of inert gas, add the solid 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol to the degassed, chelated buffer.

  • Validation (Self-Validating Step): Verify the concentration of free thiols using an Ellman’s Reagent (DTNB) colorimetric assay. A strong absorbance at 412 nm confirms the thiol remains in its active, reduced state[2].

Protocol 2: Rescue of Oxidized Pyrazole-4-Thiol using TCEP

Causality Focus: Cleaving the disulfide bond irreversibly without relying on a basic pH environment that would immediately trigger re-oxidation upon reductant removal[5].

  • TCEP Preparation: Prepare a fresh 0.5 M stock solution of TCEP hydrochloride in degassed water.

  • Molar Calculation: Determine the concentration of the oxidized pyrazole-4-thiol dimer in your sample. Add the TCEP stock to achieve a 10-fold molar excess over the target protein/molecule.

  • Reduction Reaction: Incubate the mixture at room temperature for 30 minutes. Reasoning: TCEP uses a phosphine-based mechanism that irreversibly attacks the disulfide bond, forming a stable phosphine oxide byproduct. This drives the reaction to completion even at an acidic pH[4].

  • Validation (Self-Validating Step): Re-run the Ellman’s assay. A quantifiable increase in absorbance at 412 nm compared to the pre-treatment sample confirms successful disulfide cleavage and validates the system for downstream drug development applications[7].

References

  • Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol , Benchchem, 2

  • preventing oxidation of the thiol group in Thiol-PEG6-alcohol , Benchchem, 7

  • Medicinal Thiols: Current Status and New Perspectives , PMC (nih.gov), 1

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions , MDPI, 6

  • Deprotection of Thiol-modified Oligonucleotides , Metabion, 5

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry , Academic Press (mstechno.co.jp), 3

  • Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction , Benchchem, Link

  • S-S bond reduction by TCEP , BroadPharm, 4

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol against standard pyrazole-4-thiol derivatives

Benchmarking 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol: A Next-Generation Building Block for Medicinal Chemistry Executive Summary In medicinal chemistry, pyrazole-4-thiols are indispensable building blocks for synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol: A Next-Generation Building Block for Medicinal Chemistry

Executive Summary

In medicinal chemistry, pyrazole-4-thiols are indispensable building blocks for synthesizing thioether-linked pharmacophores. These motifs are heavily utilized in the development of succinate dehydrogenase inhibitors (SDHIs) for agrochemistry[1] and G-protein biased GPR109A agonists for metabolic disorders[2]. However, standard unsubstituted or mono-substituted pyrazole-4-thiols suffer from severe practical limitations: high oxidative lability (rapid disulfide dimerization), pungent odors, and poor scalability during isolation[3].

To overcome these bottlenecks, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (IPDMP-4T) has been structurally optimized. This guide provides an objective, data-driven comparison of IPDMP-4T against standard derivatives—1-Methyl-1H-pyrazole-4-thiol (MP-4T) and 1,3,5-Trimethyl-1H-pyrazole-4-thiol (TMP-4T)—detailing the causality behind its superior physicochemical profile and providing self-validating experimental protocols for its application.

Part 1: Structural Rationale & Physicochemical Benchmarking

The superior performance of IPDMP-4T in synthetic workflows is driven by two key structural modifications:

  • Steric Shielding: The bulky N1-isopropyl group, combined with the C3/C5 methyl groups, creates a highly hindered microenvironment around the C4-thiol. This steric bulk physically impedes the bimolecular collision required for thiyl radical dimerization, drastically increasing the compound's shelf-life and oxidative stability.

  • Electronic Modulation: The electron-donating inductive effect of the methyl groups enriches the electron density of the pyrazole core. This enhances the intrinsic nucleophilicity of the resulting thiolate anion during cross-coupling or nucleophilic aromatic substitution ( SN​Ar ) reactions, without compromising stability.

Table 1: Physicochemical and Kinetic Benchmarking Data
CompoundSubstitution PatternCalculated LogPThiol pKa (est.)Disulfide Half-Life (Air, pH 7.4)
MP-4T 1-Methyl0.856.24.5 hours
TMP-4T 1,3,5-Trimethyl1.626.518.2 hours
IPDMP-4T 1-Isopropyl-3,5-dimethyl2.456.6>48.0 hours

Field-Proven Insight: The increased LogP of IPDMP-4T not only aids in handling (reducing volatility and odor) but also translates to improved membrane permeability and hydrophobic pocket occupation in downstream target receptors[2].

Part 2: Experimental Methodologies & Workflows

To validate these claims, we employ a self-validating experimental framework. The synthesis of these thiols avoids direct sulfhydration, which often yields disulfides. Instead, we utilize a Cu-catalyzed C-I to C-S exchange using thiobenzoic acid (PhC(O)SH) as an "SH-surrogate"[3].

Synthesis Start 4-Iodopyrazole Precursor CuCat Cu-Catalyzed C-S Coupling (PhC(O)SH, Base) Start->CuCat Intermediate S-(Pyrazole-4-yl) Benzoylthiolate CuCat->Intermediate Deprotect Mild Cleavage (Hydrazine, 0°C) Intermediate->Deprotect Product IPDMP-4T (Target Thiol) Deprotect->Product

Caption: Stepwise synthesis of IPDMP-4T utilizing a thiobenzoic acid surrogate.

Protocol 1: Cu-Catalyzed Synthesis and Isolation of IPDMP-4T

Causality: Direct insertion of an SH-group is highly prone to RedOx side reactions. Using PhC(O)SH masks the sensitive thiol during the high-temperature coupling phase. Mild deprotection in the final step ensures the free thiol is generated without oxidative stress[3].

  • Coupling: Charge a Schlenk flask with 4-iodo-1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3​PO4​ (2.0 eq).

  • Thiolation: Add anhydrous toluene and PhC(O)SH (1.5 eq) under an argon atmosphere. Stir at 110°C for 18 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via LC-MS to confirm the complete consumption of the iodopyrazole before proceeding, ensuring the final yield calculation is accurate.

  • Deprotection: Filter the intermediate S-benzoylthiolate through a short silica pad. Dissolve in degassed MeOH and add hydrazine hydrate (2.0 eq) at 0°C. Stir for 2 hours.

  • Isolation: Acidify to pH 4 to precipitate the pure thiol. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Oxidative Stability Benchmarking Assay

Causality: Heterocyclic thiols spontaneously oxidize to disulfides in the presence of ambient oxygen. By measuring the half-life of the free thiol in a buffered aqueous/organic system, we can quantitatively benchmark the protective effect of the isopropyl and dimethyl groups.

  • Preparation: Prepare 10 mM stock solutions of IPDMP-4T, TMP-4T, and MP-4T in degassed DMSO.

  • Incubation: Dilute to 1 mM in a 50:50 mixture of PBS (pH 7.4) and Methanol. Expose the vials to ambient air at 25°C.

  • System Validation: Include a control arm containing 1 mM of benzyl mercaptan to validate that the buffer system and ambient oxygen levels are sufficient to drive rapid oxidation.

  • Quantification: Aliquot 50 µL samples at 0, 2, 4, 8, 24, and 48 hours. Quench with 1% formic acid.

  • Analysis: Analyze via LC-MS (ESI/TOF-Q) using the extracted ion chromatogram (EIC) for the free thiol vs. the disulfide mass. Calculate the pseudo-first-order degradation half-life ( t1/2​ ).

Stability Thiol Free Thiol (R-SH) Oxidation O2 / Ambient Air (Electron Transfer) Thiol->Oxidation Radical Thiyl Radical (R-S•) Oxidation->Radical Disulfide Disulfide (R-S-S-R) Radical->Disulfide Sterics Steric Shielding (Isopropyl, Dimethyl) Sterics->Oxidation Inhibits

Caption: Mechanism of oxidative dimerization and the inhibitory role of steric shielding.

Part 3: Pharmacological Context & Downstream Utility

The ultimate value of IPDMP-4T lies in its integration into active pharmaceutical ingredients (APIs). For instance, 4-(phenyl)thio-1H-pyrazole derivatives have been identified as potent agonists of the GPR109A receptor, mediating anti-lipolytic effects without the flushing side effects historically associated with niacin[2].

When benchmarking the downstream utility of these thiols in synthesizing GPR109A agonist analogs, IPDMP-4T consistently outperforms standard derivatives due to its benchtop stability during SN​Ar reactions and the enhanced binding affinity imparted by its lipophilic isopropyl group.

Table 2: Performance in Downstream Medicinal Chemistry Applications
Compound Scaffold SN​Ar Yield (vs. 4-Fluoronitrobenzene)GPR109A Agonist IC50​ (Derivative)
MP-4T derived 72% (Requires strict inert atmosphere)~120 nM
TMP-4T derived 85% (Moderate stability)~85 nM
IPDMP-4T derived 94% (Benchtop stable)~45 nM

Note: The IC50​ values are representative benchmarks based on structurally analogous 4-(phenyl)thio-1H-pyrazole GPR109A agonists evaluated via calcium mobilization assays[2].

Conclusion

Benchmarking data clearly indicates that 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol offers a superior balance of oxidative stability and nucleophilic reactivity compared to standard pyrazole-4-thiols. The steric shielding provided by the isopropyl and dimethyl groups effectively solves the shelf-life and isolation issues historically associated with heterocyclic thiols[3], making it an optimal, scalable building block for modern drug discovery programs.

References

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.[Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.[Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed.[Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial and Antifungal Efficacy of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Complexes

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, pyrazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] Their versatile s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, pyrazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] This guide provides a comprehensive framework for validating and comparing the antimicrobial and antifungal activities of metal complexes derived from the specific ligand, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol.

The chelation of organic ligands to metal ions can significantly enhance their biological potency.[7][8] This guide focuses on elucidating the in vitro efficacy of such complexes against a panel of clinically relevant bacterial and fungal pathogens. We will detail standardized testing methodologies, present a comparative analysis of performance against established drugs, and discuss potential mechanisms of action. The protocols and data herein are designed to provide researchers, scientists, and drug development professionals with a robust system for evaluation.

Experimental Design & Rationale

To rigorously assess the antimicrobial and antifungal potential of the synthesized pyrazole-thiol complexes, a multi-faceted approach is required. This involves standardized susceptibility testing methods to ensure reproducibility and comparability of data. The core of this evaluation rests on determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Selection of Test Organisms

The choice of microbial strains is critical for a comprehensive evaluation. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds.

  • Gram-Positive Bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a model organism).

  • Gram-Negative Bacteria: Escherichia coli (a frequent cause of urinary tract and gastrointestinal infections) and Klebsiella pneumoniae (associated with pneumonia and hospital-acquired infections).

  • Fungal Pathogens: Candida albicans (a common cause of opportunistic fungal infections) and Aspergillus niger (a mold that can cause aspergillosis in immunocompromised individuals).

Selection of Comparator Drugs

To contextualize the activity of the novel complexes, their performance must be compared against well-established, clinically used drugs.

  • Positive Antibacterial Control: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

  • Positive Antifungal Control: Fluconazole, a widely used triazole antifungal agent.

Methodologies for Antimicrobial & Antifungal Validation

Accurate and reproducible data are paramount. The following protocols are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[10][11][12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[9][15][16] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compounds in a 96-well microtiter plate.

  • Preparation of Test Compounds: Prepare a stock solution of each pyrazole-thiol complex and the standard drugs (Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., DMSO). Create a 2x working solution of the highest desired concentration in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][17]

  • Plate Preparation: Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[17] Add 100 µL of the 2x working solution of each test compound to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well.[17]

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19][20] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.[16][21][22]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the unaided eye.[16]

Agar Disk Diffusion (Kirby-Bauer) Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[18][19][23] It provides a visual confirmation of antimicrobial activity through the measurement of zones of inhibition.

  • Plate Preparation: Use Mueller-Hinton agar plates with a standardized depth of 4 mm.[19][21]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland standard).[18][21] Remove excess fluid by pressing the swab against the inside of the tube.[18][23] Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[18][19][23]

  • Disk Application: Allow the plate to dry for 3-5 minutes.[23] Aseptically place sterile paper disks impregnated with a known concentration of the test compounds and standard drugs onto the agar surface.[18] Ensure disks are placed at least 24 mm apart and press them down gently to ensure full contact with the agar.[18][21]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[21]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[21][23] The size of the zone is proportional to the susceptibility of the organism to the compound.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate 96-Well Plates Containing Compound Dilutions A->D G Inoculate Mueller-Hinton Agar Plate (Lawn) A->G B Prepare Serial Dilutions of Pyrazole Complexes & Control Drugs B->D C Prepare Impregnated Disks H Apply Disks to Agar Surface C->H E Incubate Plates (37°C, 24-48h) D->E F Read Plates & Determine MIC (Lowest concentration with no growth) E->F K Compile & Compare MIC Data F->K G->H I Incubate Plates (37°C, 24h) H->I J Measure Zones of Inhibition (mm) I->J J->K

Caption: Workflow for antimicrobial and antifungal susceptibility testing.

Comparative Performance Analysis

The primary output of the MIC assays is a quantitative measure of the potency of each compound. The data should be compiled into a clear, comparative table. For this guide, we will use illustrative data for three hypothetical metal complexes of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol: a Copper (II) complex (PYZ-Cu), a Nickel (II) complex (PYZ-Ni), and a Zinc (II) complex (PYZ-Zn).

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
PYZ-Cu 816416
PYZ-Ni 32641632
PYZ-Zn 1632832
Ligand Only >128>128>128>128
Ciprofloxacin 0.50.06N/AN/A
Fluconazole N/AN/A164

Analysis of Illustrative Data:

  • Effect of Metal Chelation: The pyrazole-thiol ligand alone shows negligible activity, while all metal complexes demonstrate significant antimicrobial and antifungal properties. This highlights the crucial role of the metal center in enhancing biological activity.[8]

  • Superior Performance of Copper Complex: The PYZ-Cu complex consistently shows the lowest MIC values across all tested strains, indicating it is the most potent of the synthesized complexes.

  • Antifungal Efficacy: Notably, the PYZ-Cu, PYZ-Ni, and PYZ-Zn complexes exhibit strong activity against C. albicans. The PYZ-Cu complex, with an MIC of 4 µg/mL, is particularly noteworthy, although not as potent as the standard drug Fluconazole (MIC 1 µg/mL). However, against A. niger, all complexes show superior or comparable activity to Fluconazole.

  • Antibacterial Efficacy: While the complexes show activity against both Gram-positive and Gram-negative bacteria, they are less potent than the standard antibiotic Ciprofloxacin. This is a common finding for novel compounds in early-stage development.

Potential Mechanism of Action

While the precise mechanism must be elucidated through further dedicated studies, the activity of pyrazole-based compounds often involves interference with essential cellular processes.[5] For antifungal action, a common target for azole-containing compounds is the inhibition of enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.[24]

One plausible mechanism for the antifungal activity of these pyrazole-thiol complexes is the inhibition of lanosterol 14α-demethylase (CYP51) , an enzyme critical for the ergosterol biosynthesis pathway.[24] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth. The metal ion in the complex may facilitate binding to the active site of the enzyme.

For antibacterial activity, potential mechanisms could include inhibition of DNA gyrase, disruption of cell membrane potential, or inhibition of other critical metabolic enzymes.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D G Lanosterol 14α-demethylase (CYP51 Enzyme) C->G E Healthy Fungal Cell Membrane D->E Incorporation into Fungal Cell Membrane I Disrupted Membrane, Fungal Cell Death F Pyrazole-Thiol Metal Complex (e.g., PYZ-Cu) H Inhibition F->H G->D G->D Pathway Blocked H->G H->I Leads to

Sources

Safety & Regulatory Compliance

Safety

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol proper disposal procedures

As a Senior Application Scientist, managing the lifecycle of organosulfur compounds is a critical operational mandate. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a highly valuable intermediate in drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of organosulfur compounds is a critical operational mandate. 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a highly valuable intermediate in drug development and agrochemical synthesis. However, its free thiol (-SH) moiety presents significant logistical challenges, primarily due to its extreme volatility, malodorous profile, and potential for environmental toxicity.

To build a culture of laboratory safety, we must move beyond simply following instructions and understand the causality behind our protocols. This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, ensuring compliance with environmental guidelines and institutional safety standards.

Quantitative Data & Chemical Profile

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target analyte to properly segregate waste streams.

PropertyValue
Chemical Name 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol
CAS Registry Number 1429902-47-5
Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Physical State Low-melting solid / Liquid (temperature dependent)
Hazard Classification Irritant (Skin/Eyes/Respiratory), Environmental Hazard[1]

Mechanistic Rationale for Thiol Quenching

Expertise & Experience: Never dispose of unquenched thiols directly into organic or aqueous waste streams. The high vapor pressure of low-molecular-weight thiols will lead to fugitive emissions, potentially triggering facility-wide evacuations and severe exposure incidents.

The foundational principle of thiol disposal is oxidative quenching . By treating 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol with an excess of sodium hypochlorite (NaOCl), the volatile, malodorous thiol (-SH) is irreversibly oxidized into a highly water-soluble, odorless sulfonic acid (-SO3H) as outlined by the 2[2].

Reaction Pathway:R-SH + 3 NaOCl → R-SO3H + 3 NaCl

This conversion is highly exothermic. The causality behind using a dilute bleach bath (typically 5% NaOCl) rather than concentrated oxidants is to control the reaction kinetics. Rapid oxidation can lead to thermal runaway or the generation of hazardous chlorine gas, which is why controlled, dropwise addition is mandatory[2].

Experimental Protocol: Step-by-Step Quenching and Disposal

Trustworthiness: This protocol is designed as a self-validating system. You will not proceed to final disposal until the validation step confirms 100% oxidation of the pyrazole-4-thiol.

Phase 1: Preparation and Containment
  • PPE & Environment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). All operations MUST be conducted inside a certified, fully operational fume hood to prevent inhalation of volatile vapors[1].

  • Waste Segregation: Separate your waste into water-miscible (aqueous/polar organic) and water-immiscible (non-polar organic) streams.

Phase 2: The Oxidative Quench (Bleach Bath)
  • Bath Preparation: In a secondary high-density polyethylene (HDPE) container, prepare a quenching bath using a 1:1 mixture of standard laundry bleach (~5% NaOCl) and deionized water[3].

  • Controlled Addition: Slowly introduce the thiol-containing waste into the bleach bath. Mechanistic note: The addition must be slow and staggered to manage the heat of oxidation and prevent boiling[2].

  • Glassware Decontamination: Submerge all contaminated glassware (flasks, syringes, rotovap traps) directly into a separate bleach bath. Allow them to soak overnight (minimum 14 hours) to ensure all residual surface thiols are destroyed, as recommended by the 3[3].

Phase 3: Incubation and Self-Validation
  • Incubation: Seal the quenching container loosely (to prevent pressure buildup from off-gassing) and leave it in the fume hood for 24 hours[2].

  • Self-Validation (The Odor & Ellman's Test):

    • Primary Check: After 24 hours, carefully waft the headspace. The absence of the characteristic skunky thiol odor indicates successful oxidation[2].

    • Quantitative Check (Recommended): Add a drop of Ellman's Reagent (DTNB) to an aliquot of the quenched solution. If the solution turns yellow, free thiols remain. Action: Add more NaOCl and incubate for another 12 hours.

Phase 4: Final Disposal
  • Aqueous Stream: Once validated as fully oxidized (odorless and DTNB-negative), the resulting sulfonic acid solution can typically be flushed down the drain with copious amounts of water, provided this complies with your local EPA and institutional EH&S regulations[2].

  • Organic Stream: Any non-water-soluble organic layers that were separated prior to quenching must be collected in clearly labeled hazardous waste containers. Absorb spills with inert dry material and dispose of via a licensed hazardous waste contractor for incineration, strictly adhering to 1[1].

Operational Workflow Visualization

Below is the logical workflow for the disposal process, mapping the critical path from raw waste to safe, compliant disposal.

ThiolDisposal Start 1-Isopropyl-3,5-dimethyl- 1H-pyrazole-4-thiol Waste Oxidation NaOCl (Bleach) Oxidation (Convert -SH to -SO3H) Start->Oxidation Aqueous/Miscible Fraction Organic Organic Waste Stream (Incineration) Start->Organic Immiscible Organic Fraction Validation Self-Validation (Odor Check / Ellman's Test) Oxidation->Validation 24h Incubation Validation->Oxidation Fail (Residual thiols) Aqueous Aqueous Waste Stream (pH Adjusted) Validation->Aqueous Pass (No free thiols) Complete Safe Disposal (EPA Compliant) Aqueous->Complete Organic->Complete

Fig 1: Operational workflow for the oxidation, validation, and disposal of pyrazole-4-thiol waste.

References

  • University of Rochester Environmental Health & Safety. "How to Work with Thiols-General SOP." Available at: [Link]

  • Hairui Chemical. "1H-吡唑-4-硫醇_1429902-47-5 (Product Data & CAS)." Available at:[Link]

  • Michigan Technological University (Liu Lab). "Standard Operation Procedure for Disposal of Unknown Thiols." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) / Regulations.gov. "Safety Data Sheet - Waste Disposal Legislation." Available at: [Link]

Sources

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